molecular formula C12H26 B3050641 2,3,4,5,6-Pentamethylheptane CAS No. 27574-98-7

2,3,4,5,6-Pentamethylheptane

Cat. No. B3050641
CAS RN: 27574-98-7
M. Wt: 170.33 g/mol
InChI Key: YIKFFSNUOIJPSI-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylheptane , also known as 2,2,4,6,6-pentamethylheptane , is a hydrocarbon compound with the chemical formula C12H26 . It falls under the category of alkanes and is a saturated hydrocarbon. The compound consists of seven carbon atoms and 26 hydrogen atoms. Its systematic IUPAC name is 2,3,4,5,6-pentamethylheptane .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentamethylheptane consists of a seven-carbon straight chain with five methyl groups attached to different carbon atoms. The arrangement of these methyl groups significantly influences the compound’s physical properties, stability, and reactivity. The compound is nonpolar due to its symmetric structure, which affects its solubility and interactions with other molecules .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Reactivity : Limited reactivity due to its highly branched structure .

Scientific Research Applications

Autoignition and Jet Fuels

2,2,4,6,6-Pentamethylheptane, a variant of Pentamethylheptane, has been studied for its autoignition characteristics. It's a potential component in jet fuel surrogates due to its branched alkane structure. Research in this area focuses on its combustion behavior, specifically its ignition delay times at different temperatures and pressures, which is crucial for jet fuel performance. The detailed kinetic model developed for this compound helps understand its combustion characteristics over a wide temperature range (Mao et al., 2019).

Fragrance Ingredient

3,4,5,6,6-Pentamethylheptan-2-ol, another derivative, has been used as a fragrance ingredient. This compound is part of the branched chain saturated alcohols group and has been subject to toxicologic and dermatologic reviews to ensure its safety in fragrances (Mcginty et al., 2010).

Molecular Properties and Conformation

Studies have also focused on the molecular properties and conformation of chiral alkanes like 2,2,3,5,6-pentamethylheptane. This research involves examining the molecular structure's impact on properties like molar rotatory power and conformational rigidity, providing insights into stereochemistry (Azzena et al., 1981).

Optical Imaging and Drug Delivery

In the field of biomedical research, the heptamethine cyanines, derivatives of Pentamethylheptane, are used for fluorescence-based applications. These compounds are pivotal in visualizing and manipulating biological processes, especially in complex physiological settings like near-infrared imaging and drug delivery systems (Gorka et al., 2018).

Chemical Vapor Deposition

Pentamethylheptane derivatives have also been used in chemical vapor deposition processes. Studies on volatile barium beta-diketonate polyether adducts, involving compounds like 2,2,6,6-tetramethylheptane-3,5-dionato, provide insights into the synthesis and characterization of materials useful in thin-film deposition, a process integral to electronic device manufacturing (Gardiner et al., 1991).

Solubility and Physical Properties

The solubility of propylene in compounds like 2,2,4,6,6-Pentamethylheptane has been measured under various conditions. Such studies are essential for understanding the physical-chemical properties of these compounds and their applications in processes like polymerizations (Dariva et al., 2008).

Safety And Hazards

  • Health Hazards : No specific health hazards reported, but standard laboratory safety precautions apply .

properties

IUPAC Name

2,3,4,5,6-pentamethylheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-8(2)10(5)12(7)11(6)9(3)4/h8-12H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKFFSNUOIJPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C)C(C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447997
Record name 2,3,4,5,6-pentamethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentamethylheptane

CAS RN

27574-98-7
Record name 2,3,4,5,6-pentamethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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